molecular formula C7H11NO B12565000 2-Methylhex-5-enenitrile oxide CAS No. 144254-17-1

2-Methylhex-5-enenitrile oxide

Cat. No.: B12565000
CAS No.: 144254-17-1
M. Wt: 125.17 g/mol
InChI Key: BIYOAZYRUZUUMD-UHFFFAOYSA-N
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Description

2-Methylhex-5-enenitrile oxide is an organic compound characterized by the presence of a nitrile oxide functional group attached to a hexene chain with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylhex-5-ene with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the formation of an intermediate nitroso compound, which is subsequently oxidized to form the nitrile oxide.

Another method involves the use of hydroxylamine-O-sulfonic acid (HOSA) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-enenitrile oxide undergoes various chemical reactions, including:

    Oxidation: The nitrile oxide group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile oxide group can yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile oxide group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylhex-5-enenitrile oxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methylhex-5-enenitrile oxide involves its reactivity with various molecular targets. The nitrile oxide group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the hexene chain.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-5-enenitrile: Lacks the oxide functional group, resulting in different reactivity and applications.

    2-Methylhex-5-enamine: Contains an amine group instead of a nitrile oxide, leading to different chemical behavior.

    2-Methylhex-5-enol:

Uniqueness

2-Methylhex-5-enenitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and enables its use in a wide range of chemical transformations and applications. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

144254-17-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methylhex-5-enenitrile oxide

InChI

InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3

InChI Key

BIYOAZYRUZUUMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)C#[N+][O-]

Origin of Product

United States

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